molecular formula C20H22FN3O2 B14959127 N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide

N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide

Cat. No.: B14959127
M. Wt: 355.4 g/mol
InChI Key: GNGKQJDLTIPRIJ-UHFFFAOYSA-N
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Description

N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, including its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}propanamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]propanamide

InChI

InChI=1S/C20H22FN3O2/c1-2-19(25)22-17-7-3-15(4-8-17)20(26)24-13-11-23(12-14-24)18-9-5-16(21)6-10-18/h3-10H,2,11-14H2,1H3,(H,22,25)

InChI Key

GNGKQJDLTIPRIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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